

A Technical Guide to the Spectroscopic Analysis of H-Gly-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Gly-D-Tyr-OH	
Cat. No.:	B11749848	Get Quote

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring their purity, identity, and structural integrity. This technical guide provides an in-depth overview of the expected spectroscopic data for the dipeptide **H-Gly-D-Tyr-OH**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a combination of theoretical values and experimental data from closely related analogs, such as H-Gly-L-Tyr-OH, due to the limited availability of published experimental spectra for the D-isomeric form.

Molecular Structure and Properties

H-Gly-D-Tyr-OH is a dipeptide composed of an N-terminal glycine residue and a C-terminal D-tyrosine residue. Its structure incorporates the achiral and flexible glycine with the aromatic and chiral D-tyrosine, which possesses a phenolic hydroxyl group.

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

CAS Number: 133706-65-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of peptides in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.



¹H NMR Spectroscopy

The ¹H NMR spectrum of **H-Gly-D-Tyr-OH** will show distinct signals for the protons of the glycine and D-tyrosine residues. The chemical shifts are influenced by the solvent, pH, and temperature. The following table summarizes the expected chemical shifts in a common NMR solvent like D₂O.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Gly-αCH ₂	~3.6 - 3.8	s (or ABq)	-
D-Tyr-αCH	~4.0 - 4.2	dd	~8, ~5
D-Tyr-βCH₂	~2.9 - 3.1	m	-
D-Tyr-Aromatic (2,6-H)	~7.0 - 7.2	d	~8.5
D-Tyr-Aromatic (3,5-H)	~6.7 - 6.9	d	~8.5

Note: Chemical shifts are approximate and can vary based on experimental conditions. The multiplicity of Gly- αCH_2 can appear as a singlet or an AB quartet depending on the rotational freedom around the peptide bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide. The expected chemical shifts are summarized below.



Carbon Assignment	Expected Chemical Shift (δ, ppm)
Gly-Cα	~43
Gly-C=O	~172
D-Tyr-Cα	~56
D-Tyr-Cβ	~37
D-Tyr-Cγ (aromatic C-ipso)	~128
D-Tyr-Cδ (aromatic C-ortho)	~131
D-Tyr-Cε (aromatic C-meta)	~116
D-Tyr-Cζ (aromatic C-para)	~156
D-Tyr-C=O	~175

Note: Aromatic carbon assignments can be confirmed with 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **H-Gly-D-Tyr-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For observation of exchangeable amide and hydroxyl protons, a solvent system like 90% H₂O/10% D₂O can be used.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For peptides, the amide I and amide II bands are particularly diagnostic.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol & carboxylic acid)	3500 - 2500	Strong, Broad
N-H stretch (amine)	3400 - 3200	Medium
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (carboxylic acid)	~1710	Strong
Amide I (C=O stretch)	~1650	Strong
Amide II (N-H bend and C-N stretch)	~1540	Strong
C=C stretch (aromatic)	1600 - 1450	Medium
C-O stretch (phenol)	~1250	Strong

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet by grinding a small amount of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.



Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

lon	Calculated m/z
[M+H]+	239.1026
[M+Na] ⁺	261.0845
[M-H] ⁻	237.0881

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ will primarily cleave the peptide bond, generating b- and y-ions.

Ion Type	Sequence	Theoretical m/z
bı	Gly	58.03
y 1	D-Tyr	182.08

Note: The observation of an immonium ion for tyrosine at m/z 136.08 is also a strong indicator of its presence.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode. A typical concentration is in the low micromolar range.
- Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

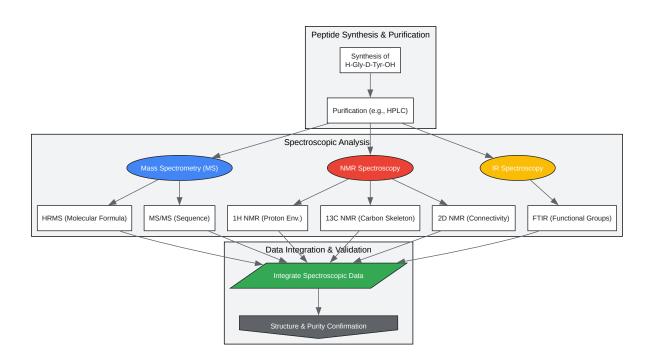


- Data Acquisition:
 - Acquire a full scan mass spectrum to identify the protonated molecular ion.
 - For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor ion (e.g., m/z 239.10) to generate a fragmentation spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide like **H-Gly-D-Tyr-OH**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of H-Gly-D-Tyr-OH.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of H-Gly-D-Tyr-OH]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11749848#spectroscopic-data-nmr-ir-mass-spec-of-h-gly-d-tyr-oh]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com